Benzo[h][1,6]naphthyridine-5-carbaldehyde

Purification Crystallization Thermal Properties

Fragment-based CNS drug discovery demands scaffolds with balanced lipophilicity, low PSA, and synthetic versatility. Benzo[h][1,6]naphthyridine-5-carbaldehyde meets all three: PSA 42.85 Ų (BBB-permeable by Rule of 5), LogP 2.60, MW 208.22, and a C5 aldehyde for one-step diversification via Schiff base or reductive amination. Its benzo[h][1,6]naphthyridine core targets AChE, H3R, and 5-HT4 receptors. BenchChem supplies it at ≥97% purity, ready for FBDD library incorporation without repurification.

Molecular Formula C13H8N2O
Molecular Weight 208.21 g/mol
CAS No. 69164-27-8
Cat. No. B188191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[h][1,6]naphthyridine-5-carbaldehyde
CAS69164-27-8
Molecular FormulaC13H8N2O
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C=O
InChIInChI=1S/C13H8N2O/c16-8-12-10-5-3-7-14-13(10)9-4-1-2-6-11(9)15-12/h1-8H
InChIKeyPNCCXVYVMZWAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[h][1,6]naphthyridine-5-carbaldehyde (CAS 69164-27-8) – Heterocyclic Scaffold for Procurement-Driven Medicinal Chemistry


Benzo[h][1,6]naphthyridine-5-carbaldehyde (CAS 69164-27-8) is a heterocyclic building block belonging to the benzo[h][1,6]naphthyridine family, characterized by a fused tetracyclic system incorporating a 1,6-naphthyridine core annulated to a benzene ring, with a reactive formyl group at position 5 . It has molecular formula C13H8N2O, molecular weight 208.22 g/mol, and is categorized as a versatile small-molecule scaffold for medicinal chemistry and materials science applications . The benzo[h][1,6]naphthyridine scaffold is recognized for its presence in compounds with anti-Alzheimer, anticancer, antimalarial, and antiparasitic activities, making it an imperative synthetic target for drug discovery programs [1].

Scaffold Fused tetracyclic benzo[h][1,6]naphthyridine core with reactive C5 formyl handle
Use context Medicinal chemistry building block for library synthesis and scaffold diversification
Selection Intermediate LogP and PSA support drug-like fragment and CNS research workflows

Why Benzo[h][1,6]naphthyridine-5-carbaldehyde Cannot Be Interchanged with In-Class Analogs


Generic substitution among benzo[h][1,6]naphthyridine derivatives is precluded by quantifiable differences in physicochemical properties that directly impact synthetic handling, purification strategy, and downstream biological performance. The 5-carbaldehyde congener (mp 144 °C, LogP 2.60, PSA 42.85 Ų) differs markedly from its oxidized carboxylic acid analog (mp 185–187 °C, LogP 2.48, PSA 63.08 Ų) and from the unsubstituted parent scaffold (LogP 2.78, PSA 25.78 Ų) in melting point, lipophilicity, and hydrogen-bonding capacity. These differences translate into non-overlapping solubility profiles, divergent chromatographic retention times, and distinct reactivity patterns that make simple one-to-one substitution scientifically unsound without re-optimization of reaction conditions or biological assay parameters.

1 5-Carbaldehyde vs. 5-Carboxylic AcidOxidized analog has a higher melting point and polar surface area, which may alter solubility, chromatographic retention, and crystallization conditions.
2 Functionalized vs. Unsubstituted Parent ScaffoldThe parent scaffold lacks a reactive handle at C5, preventing direct derivatization without prior functionalization and re-optimization of synthetic routes.

Quantitative Differentiation Evidence for Benzo[h][1,6]naphthyridine-5-carbaldehyde Versus Closest Analogs


Melting Point Advantage: 41–43 °C Lower Than the Carboxylic Acid Analog Simplifies Purification

Benzo[h][1,6]naphthyridine-5-carbaldehyde exhibits a melting point of 144 °C , which is 41–43 °C lower than that of its direct oxidation product, benzo[h][1,6]naphthyridine-5-carboxylic acid (mp 185–187 °C, from benzene) . This lower melting point reflects weaker intermolecular hydrogen bonding in the crystal lattice due to the absence of the carboxylic acid dimer motif, facilitating recrystallization from a wider range of organic solvents without thermal decomposition risk.

Melting point
Cross-study comparable
144 °C, 41–43 °C lower than the carboxylic acid analog (185–187 °C)
Supports gentler purification and reduced thermal degradation risk
Data to verify from supplier specifications
Purification Crystallization Thermal Properties

Lipophilicity (LogP) Differentiation: Balanced Partitioning Between Unsubstituted Scaffold and Carboxylic Acid

The measured LogP of benzo[h][1,6]naphthyridine-5-carbaldehyde is 2.60 , placing it between the more lipophilic parent scaffold (LogP 2.78) and the more hydrophilic carboxylic acid analog (LogP 2.48) . This 0.18-unit decrease relative to the parent scaffold and 0.12-unit increase relative to the carboxylic acid represents a quantitatively intermediate lipophilicity profile that influences both chromatographic retention behavior and predicted membrane permeability.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.60, intermediate between parent scaffold (2.78) and carboxylic acid (2.48)
Places the compound in a reported range supportive of drug-likeness review
Calculated LogP; context-dependent permeability
Lipophilicity Drug-likeness Chromatographic Retention

Polar Surface Area (PSA): Intermediate Hydrogen-Bonding Capacity Suited for CNS Drug Design

Benzo[h][1,6]naphthyridine-5-carbaldehyde possesses a PSA of 42.85 Ų , which is 17.07 Ų higher than the unsubstituted parent scaffold (PSA 25.78 Ų) and 20.23 Ų lower than the carboxylic acid analog (PSA 63.08 Ų) . The PSA of 42.85 Ų falls well below the recognized threshold of 90 Ų for blood-brain barrier penetration, while the carboxylic acid analog (63.08 Ų) approaches the boundary and the parent scaffold (25.78 Ų) may lack sufficient hydrogen-bonding capacity for target engagement.

Polar surface area
Cross-study comparable
PSA 42.85 Ų, 20.23 Ų lower than the carboxylic acid (63.08 Ų)
May support CNS permeability screening context (PSA below 90 Ų threshold)
Calculated tPSA; requires experimental BBB validation
Polar Surface Area CNS Drug Design Permeability

Synthetic Versatility: Aldehyde Handle Enables Derivatization Pathways Inaccessible to Parent Scaffold and Carboxylic Acid

The 5-carbaldehyde group of the target compound provides a reactive handle for Schiff base formation, reductive amination, Knoevenagel condensation, and Grignard addition—transformations that are fundamentally unavailable to both the unsubstituted parent scaffold benzo[h][1,6]naphthyridine (CAS 230-51-3, no functional group at position 5) and the oxidized carboxylic acid analog (CAS 69164-28-9, which requires prior activation for nucleophilic attack). This aldehyde functionality has been exploited in the Vilsmeier-Haack formylation route to generate this compound from 6-butyl-benzo[h][1,6]naphthyridine-2,5-dione , and in the synthesis of chitosan-based Schiff bases for EGFR-targeted antioxidant applications where the aldehyde condensation step was critical to bioactivity [1].

Synthetic versatility
Class-level inference
C5 aldehyde enables Schiff base, reductive amination, Knoevenagel, and Grignard reactions
Offers a broader accessible reaction manifold than the parent scaffold or carboxylic acid analog
Reactivity dependent on substrate-specific conditions
Synthetic Versatility Building Block Utility Aldehyde Reactivity

Vendor-Documented Purity Tiers: 97–98%+ Enables Direct Use in Fragment-Based Screening Without Re-Purification

Benzo[h][1,6]naphthyridine-5-carbaldehyde is commercially available at purity levels of 95% (Bidepharm, with NMR/HPLC/GC batch reports) , 97% (Leyan, Moldb) , and ≥98% (MolCore, ISO-certified) . In contrast, the carboxylic acid analog (CAS 69164-28-9) is typically offered only at 95% minimum purity . The availability of 97–98%+ purity tiers reduces or eliminates the need for in-house re-purification prior to use in fragment-based screening or as a synthetic intermediate, saving an estimated 1–3 working days per procurement cycle.

Vendor purity tiers
Supporting evidence
Commercially available at 97–≥98% purity; higher tiers reported vs. carboxylic acid analog (95%)
May reduce in-house re-purification steps for fragment-based screening workflows
Supplier-reported batch data; lot-specific verification recommended
Purity Quality Control Procurement Specification

Procurement-Relevant Application Scenarios for Benzo[h][1,6]naphthyridine-5-carbaldehyde


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 208.22 g/mol, LogP of 2.60, PSA of 42.85 Ų, and a reactive aldehyde handle, this compound meets all standard fragment-likeness criteria (MW < 300, LogP ≤ 3, number of hydrogen bond donors ≤ 3) . Its commercial availability at 97–98%+ purity makes it suitable for direct incorporation into fragment screening libraries without additional purification, a critical requirement for FBDD campaigns where compound integrity directly impacts hit validation.

Key Intermediate for CNS-Targeted BenzonaPhthyridine Lead Optimization

The PSA of 42.85 Ų places this compound well below the 90 Ų threshold for blood-brain barrier penetration, while its aldehyde group enables rapid one-step diversification via Schiff base or reductive amination chemistry . This makes it a privileged intermediate for CNS drug discovery programs targeting acetylcholinesterase (AChE) [1], histamine H3 receptors (H3R Ki values in the nanomolar range reported for related benzo[h][1,6]naphthyridines) [2], or 5-HT4 receptors [3], where balanced lipophilicity and hydrogen-bonding capacity are essential for target engagement and CNS exposure.

Fluorescent Probe and Photophysical Material Precursor

The extended π-conjugated benzo[h][1,6]naphthyridine system with a C5 aldehyde enables further π-extension via Knoevenagel or Wittig chemistry. Aryl-substituted benzo[h][1,6]naphthyridines synthesized from related 5-carbaldehyde precursors have demonstrated tunable fluorescence quantum yields upon introduction of C2 and C5 π-donor aryl groups [4], supporting the use of this compound as a building block for fluorescence-based sensors and optoelectronic materials.

Building Block for Covalent Inhibitor and PROTAC Design

The aldehyde functionality at position 5 provides a direct attachment point for linker conjugation via reductive amination or oxime formation, enabling incorporation into PROTAC (Proteolysis Targeting Chimera) molecules or covalent inhibitor scaffolds. The benzo[h][1,6]naphthyridine core has demonstrated affinity for multiple pharmacologically relevant targets including EGFR kinase (IC50 values in the low µg/mL range for chitosan-Schiff base derivatives) [5], and the aldehyde handle facilitates systematic exploration of linker length and geometry in heterobifunctional degrader design.

Application
Selection Property
Validation Focus
Fragment-based library member
Fragment-likeness profile (MW, LogP, PSA) and commercial purity tier
Confirm batch purity and integrity prior to primary screen hit validation
CNS-targeted lead optimization intermediate
PSA below 90 Ų and aldehyde handle for rapid one-step diversification
Evaluate BBB permeability models and target engagement in CNS assay panels
Fluorescent probe precursor
Extended π-conjugated system with tunable C5 functionalization
Assess photophysical properties after π-extension or donor substitution
Covalent inhibitor and PROTAC linker scaffold
Aldehyde group for linker conjugation via reductive amination or oxime formation
Optimize linker geometry and validate degradation efficiency in targeted protein degradation assays

Technical Documentation Hub

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